molecular formula C11H18S B1332389 3-Heptylthiophene CAS No. 65016-61-7

3-Heptylthiophene

Cat. No. B1332389
CAS RN: 65016-61-7
M. Wt: 182.33 g/mol
InChI Key: IUUMHORDQCAXQU-UHFFFAOYSA-N
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Description

3-Heptylthiophene is a thiophene derivative, a class of heterocyclic compounds that consist of a five-membered ring containing four carbon atoms and one sulfur atom. The 3-heptyl substituent indicates a seven-carbon alkyl chain attached to the third position of the thiophene ring. Thiophene derivatives are of significant interest due to their electronic properties, making them suitable for applications in conductive polymers and optoelectronic devices.

Synthesis Analysis

The synthesis of polythiophene derivatives, which would include polymers based on 3-heptylthiophene, can be achieved through various methods. For instance, a stable polymerizable precursor of poly(3-octylthiophene) (POT), which is structurally similar to 3-heptylthiophene, was synthesized from 3-octylthiophene and polymerized using palladium(II) acetate to achieve a high degree of regioregularity . Another synthesis method involves the Stille self-coupling reaction to produce polythiophene derivatives with conjugated side chains . Additionally, chemical polymerization using FeCl3 as the oxidizing agent has been employed to synthesize polythiophenes with various substituents . Novel organosynthetic techniques have also been developed for the synthesis of polythiophene and its derivatives .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their electronic properties. For example, the cation radical of a dibutyl-terthiophene derivative exhibits a temperature-dependent crystal structure with columnar "slipped π-stacks" of cations, which is indicative of the strong π-π interactions that are also relevant to 3-heptylthiophene derivatives . The molecular structure of polythiophenes can be influenced by the nature of the substituents, as seen in the synthesis of poly(3-alkynylthiophene)s, where the alkynyl substituent leads to a layered structure that mimics an interdigitated polymer .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that modify their properties. For instance, the hydroboration of poly(3-alkynylthiophene)s introduces vinylborane groups into the polymer, affecting its UV–vis spectra and charge transfer properties . The reactivity of 3-hydroxythiophene derivatives towards electrophiles and nucleophiles has been studied, showing that they can undergo O-alkylation and O-acylation with high regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. Polythiophenes with long alkyl side chains, such as poly(3-hexylthiophene), are soluble in common organic solvents and can form uniform films that exhibit high conductivity upon doping . The introduction of a double bond in the side chain of a polythiophene derivative affects its thermal stability and optoelectronic properties, as demonstrated by a comparative study with poly(3-hexylthiophene) . Polythiophenes with electron-withdrawing ester groups show distinct spectroscopic characteristics, including red-orange and red fluorescence .

Scientific Research Applications

  • Field: Polymer Research

    • Application : P3HT is used in blending with liquid crystals under magnetic field treatment .
    • Method : The morphology, crystalline structure, and charge transport properties of P3HT binary blends with 4-cyano-4’-pentyl-terphenyl (5CT) and 5,5″-dioctyl-2,2’:5′2″-terthiophene (8TTP8) liquid crystals after magnetic field treatment were investigated .
    • Results : The magnetic field facilitates the formation of dendritic crystals in smaller size for the liquid crystals, as well as the appearance of P3HT nanofibers in higher density for the P3HT blends with liquid crystals .
  • Field: Energy & Environmental Science

    • Application : P3HT is used as a prototypical benchmark hole conductor material in Organic Photovoltaics (OPVs) .
    • Method : Synthetic strategies to P3HT, particularly focusing on those leading to the regioregular form and discussing key physical and morphological properties .
    • Results : P3HT remains of significant importance as a prototypical benchmark hole conductor material in OPVs .
  • Field: Organic Solar Cells

    • Application : P3HT is used as a model polymer for research in organic solar cells .
    • Method : P3HT is popular despite its dissimilarity in many respects to the high-performing class of polymers based on the donor–acceptor (DA) motif .
    • Results : P3HT has a low glass-transition temperature, is highly crystalline .

Safety And Hazards

3-Heptylthiophene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may be harmful if inhaled .

Future Directions

The future directions of 3-heptylthiophene research involve its application in organic electronic devices . The interfacial and confined assembly of 3-heptylthiophene could give general implications for designing high-performance organic electronic devices .

properties

IUPAC Name

3-heptylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18S/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUMHORDQCAXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110851-63-3
Record name Thiophene, 3-heptyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110851-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80340734
Record name 3-Heptylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Heptylthiophene

CAS RN

65016-61-7
Record name 3-Heptylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065016617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Heptylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HEPTYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27B6L18UYC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
S Savagatrup, AD Printz, H Wu, KM Rajan, EJ Sawyer… - Synthetic Metals, 2015 - Elsevier
Mechanical compliance is a critical attribute for organic semiconductors in flexible, stretchable, mechanically robust, and biologically integrated electronics. This paper substantially …
Number of citations: 91 www.sciencedirect.com
AD Printz, ASC Chiang, S Savagatrup, DJ Lipomi - Synthetic Metals, 2016 - Elsevier
… This paper examines the evolution of microstructure, stiffness, and ductility of thin films of poly(3-heptylthiophene) (P3HpT) as the film undergoes cyclic straining using ultraviolet-visible (…
Number of citations: 14 www.sciencedirect.com
W Czerwiński, L Kreja, M Chrzaszcz… - Journal of materials …, 1994 - Springer
… In the small-angle region of X-ray scattering, a pronounced peak was observed with ad (coherence length) value of 1.51 nm for P3PT and 1.835 nm for poly (3-heptylthiophene (P3Hept)…
Number of citations: 19 link.springer.com
K Fahmi, F Fache, M Lemaire - Journal of molecular catalysis, 1993 - Elsevier
… Here we describe the synthesis of 3-heptylthiophene starting from 3-thiophenecarboxaldehyde, in an overall yield of 80% under new reaction conditions, especially for the reduction of 3…
Number of citations: 7 www.sciencedirect.com
TF O'Connor, AV Zaretski, S Savagatrup… - Solar Energy Materials …, 2016 - Elsevier
… Use of poly(3-heptylthiophene) (P3HpT) instead of the far more common poly(3-hexylthiophene) (P3HT) as the electron donor permitted extreme deformation because of its increased …
Number of citations: 129 www.sciencedirect.com
C Botta, S Luzzati, A Bolognesi, M Catellani… - MRS Online …, 1989 - cambridge.org
… M chloroform solution and a solution cast film of the chemically coupled poly-3-heptylthiophene. CC7F absorption maximum (2.49 eV) shifts upon dissolution, to higher energy (2.83 …
Number of citations: 19 www.cambridge.org
ST Salammal, S Grigorian, U Pietsch, N Kayunkid… - photon-science.desy.de
In the day-by-day growing organic electronics field solution processable conjugated conducting polymers are becoming a building block for the fabrication cheap and ductile electronic …
Number of citations: 0 photon-science.desy.de
A Tamanai, S Beck, A Pucci - Displays, 2013 - Elsevier
Optical properties of seven regioregular poly(3-alkylthiophene) with different alkyl side chain lengths which are poly(3-butylthiophene-2,5-diyl) (P3BT), poly(3-pentylthiophene-2,5-diyl) (…
Number of citations: 47 www.sciencedirect.com
S Savagatrup, AD Printz, D Rodriquez… - Macromolecules, 2014 - ACS Publications
This paper examines a series of poly(3-alkylthiophene)s (P3ATs), a class of materials for which mechanical compliance and electronic performance have been observed to be in …
Number of citations: 159 pubs.acs.org
J Nowaczyk, W Czerwiński, E Olewnik - Polymer degradation and stability, 2006 - Elsevier
The ozonization of poly[3-pentylthiophene], poly[3-heptylthiophene] and poly[3-nonylthiophene] was carried out in room temperature. The DC conductivity changes during the …
Number of citations: 19 www.sciencedirect.com

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